molecular formula C23H22INO4S2 B11666634 (5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11666634
M. Wt: 567.5 g/mol
InChI Key: ZTSSZRXWKWRZPJ-ZHZULCJRSA-N
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Description

The compound “(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that features a thiazolidinone core. This compound is characterized by its complex structure, which includes multiple functional groups such as iodine, methoxy, phenoxy, and thioxo groups. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazolidinone core: This can be achieved by reacting a suitable aldehyde with a thioamide in the presence of a base.

    Introduction of the benzylidene group: This step may involve a condensation reaction between the thiazolidinone core and a benzaldehyde derivative.

    Functional group modifications:

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfone.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the benzyl derivative.

    Substitution: Formation of azido or cyano derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, compounds with thiazolidinone cores are often investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups in this compound may enhance its binding affinity and specificity towards biological targets.

Medicine

Medicinally, thiazolidinone derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer activities. The specific structure of this compound may offer unique interactions with biological macromolecules, making it a candidate for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence. They may also serve as intermediates in the synthesis of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of “(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” would depend on its specific biological target. Generally, compounds with thiazolidinone cores can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The presence of iodine, methoxy, and phenoxy groups may enhance the compound’s ability to interact with hydrophobic pockets or form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of “(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Iodine is a larger halogen compared to chlorine or bromine, and its presence can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in biological systems.

Properties

Molecular Formula

C23H22INO4S2

Molecular Weight

567.5 g/mol

IUPAC Name

(5Z)-5-[[3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22INO4S2/c1-4-8-25-22(26)20(31-23(25)30)14-16-12-18(24)21(19(13-16)27-3)29-10-9-28-17-7-5-6-15(2)11-17/h4-7,11-14H,1,8-10H2,2-3H3/b20-14-

InChI Key

ZTSSZRXWKWRZPJ-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)N(C(=S)S3)CC=C)OC

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2I)C=C3C(=O)N(C(=S)S3)CC=C)OC

Origin of Product

United States

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